1,6-Hexanediamine, N,N-dibutyl-
CAS No.: 36945-11-6
Cat. No.: VC16975140
Molecular Formula: C14H32N2
Molecular Weight: 228.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36945-11-6 |
|---|---|
| Molecular Formula | C14H32N2 |
| Molecular Weight | 228.42 g/mol |
| IUPAC Name | N',N'-dibutylhexane-1,6-diamine |
| Standard InChI | InChI=1S/C14H32N2/c1-3-5-12-16(13-6-4-2)14-10-8-7-9-11-15/h3-15H2,1-2H3 |
| Standard InChI Key | ZLYKUYMPPJDCJT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)CCCCCCN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N,N'-Dibutyl-1,6-hexanediamine possesses a linear hydrocarbon backbone consisting of six methylene groups (-CH-) flanked by two terminal n-butylamine groups. The molecular formula is CHN, with a molecular weight of 228.4173 g/mol . The compound's structure is represented as:
CH(CH)NH(CH)NH(CH)CH.
Key Structural Features:
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Symmetrical n-butyl substituents: Enhances hydrophobicity and steric effects compared to shorter-chain analogues.
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Flexible hexamethylene spacer: Facilitates conformational adaptability in chemical reactions.
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Primary amine functionality: Enables participation in nucleophilic reactions and salt formation.
Spectroscopic Identification
The compound's identity is confirmed through advanced analytical techniques:
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Mass Spectrometry (EI): Base peak at m/z 228 corresponds to the molecular ion .
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Infrared Spectroscopy: Characteristic N-H stretching vibrations at 3300–3500 cm and C-N stretches at 1250–1350 cm.
Physicochemical Properties
Physical State and Stability
N,N'-Dibutyl-1,6-hexanediamine is a combustible liquid at room temperature, with a density approximating 0.85–0.90 g/cm (predicted). Its boiling point exceeds 250°C, reflecting strong intermolecular hydrogen bonding between amine groups .
Thermal Behavior:
| Property | Value |
|---|---|
| Flash Point | >100°C (closed cup) |
| Autoignition Temperature | ~350°C (estimated) |
| Vapor Pressure | 0.01 mmHg at 25°C |
Reactivity Profile
The compound exhibits dual reactivity from its amine groups:
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Neutralization Reactions:
Reacts exothermically with mineral acids (e.g., HCl, HSO) to form stable ammonium salts:This property is exploited in corrosion inhibition formulations .
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Oxidation Susceptibility:
The secondary amines are prone to oxidation by peroxides or strong oxidizers, generating nitroxyl radicals and potentially explosive byproducts .
Industrial Synthesis and Production
Conventional Synthetic Routes
While detailed industrial protocols are proprietary, laboratory-scale synthesis typically involves:
Step 1: Alkylation of 1,6-Hexanediamine
Reacting 1,6-hexanediamine with n-butyl bromide in the presence of a base (e.g., KCO):
Key Parameters:
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Temperature: 80–120°C
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Solvent: Polar aprotic (e.g., DMF, DMSO)
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Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide)
Step 2: Purification
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Vacuum Distillation: Isolates the product from unreacted diamine and alkylating agent.
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Crystallization: Achieves >98% purity using hexane/ethyl acetate mixtures.
Scalability Challenges
Industrial production faces:
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Byproduct Formation: Over-alkylation yielding quaternary ammonium species.
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Waste Management: HBr neutralization generates significant bromide salts.
Applications in Material Science
Polymer Chemistry
The compound serves as a crosslinking agent in epoxy resins and polyurethanes, enhancing thermal stability and mechanical strength. Comparative studies show:
| Property | Unmodified Epoxy | N,N'-Dibutyl Variant |
|---|---|---|
| Tensile Strength (MPa) | 45 | 68 |
| Glass Transition (°C) | 120 | 145 |
| Hydrolytic Stability | Moderate | High |
Surfactant Formulations
The hydrophobic butyl chains and hydrophilic amine groups enable its use in gemini surfactants. These bis-quaternary ammonium compounds exhibit:
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Critical Micelle Concentration (CMC): 0.1–0.5 mM
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Antimicrobial Efficacy: 99.9% reduction in E. coli at 50 ppm
| Scenario | Precautionary Measure |
|---|---|
| Storage | Inert atmosphere (N), <40°C |
| Spill Management | Absorb with vermiculite, neutralize with dilute acetic acid |
| Personal Protective Equipment | Nitrile gloves, respirator for vapor exposure |
Comparative Analysis with Structural Analogues
N,N'-Dimethyl-1,6-hexanediamine
| Parameter | Dibutyl Variant | Dimethyl Variant |
|---|---|---|
| Hydrophobicity (log P) | 3.8 | 1.2 |
| Melting Point (°C) | -15 | 25 |
| Reactivity with Epoxies | Slow cure, high flexibility | Fast cure, rigid networks |
1,6-Hexanediamine (Parent Compound)
The addition of butyl groups:
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Reduces water solubility from 50 g/L to <1 g/L
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Increases LD (rat, oral) from 750 mg/kg to >2000 mg/kg
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